molecular formula C16H23NO6 B1200605 Capobenic acid CAS No. 21434-91-3

Capobenic acid

Cat. No.: B1200605
CAS No.: 21434-91-3
M. Wt: 325.36 g/mol
InChI Key: MPTXLVRHYGBOQY-UHFFFAOYSA-N
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Preparation Methods

Capobenic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 6-aminohexanoic acid in the presence of a base . The reaction typically occurs in an organic solvent such as chloroform or acetone, and the product is purified through recrystallization.

Industrial production methods may involve the use of more scalable processes, such as the esterification of 3,4,5-trimethoxybenzoic acid followed by amidation with 6-aminohexanoic acid . These methods ensure higher yields and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Capobenic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Capobenic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Capobenic acid can be compared with other similar compounds, such as:

This compound is unique due to its combined structural features, which contribute to its specific pharmacological effects and therapeutic potential .

Properties

IUPAC Name

6-[(3,4,5-trimethoxybenzoyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-21-12-9-11(10-13(22-2)15(12)23-3)16(20)17-8-6-4-5-7-14(18)19/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXLVRHYGBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045695
Record name Capobenic acid
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Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21434-91-3
Record name Capobenic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=21434-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capobenic acid [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAPOBENIC ACID
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Record name CAPOBENIC ACID
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Record name Capobenic acid
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Record name Capobenic acid
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Record name CAPOBENIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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